Bienvenue dans la boutique en ligne BenchChem!

Diflorasone

Vasoconstrictor Assay Topical Corticosteroid Potency Pharmacodynamics

Diflorasone (CAS 2557-49-5), primarily formulated and utilized as its diacetate ester prodrug diflorasone diacetate (CAS 33564-31-7), is a synthetic, fluorinated topical corticosteroid. It is classified as a Class I (superpotent) agent in the U.S.

Molecular Formula C22H28F2O5
Molecular Weight 410.5 g/mol
CAS No. 2557-49-5
Cat. No. B526067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone
CAS2557-49-5
Synonymsdiflorasone
diflorasone diacetate
Florone
Flutone
Maxiflor
Psorcon
Psorcon E
Molecular FormulaC22H28F2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F
InChIInChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyWXURHACBFYSXBI-XHIJKXOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.53e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diflorasone (CAS 2557-49-5): A Class I Superpotent Topical Corticosteroid – Procurement & Differentiation Guide


Diflorasone (CAS 2557-49-5), primarily formulated and utilized as its diacetate ester prodrug diflorasone diacetate (CAS 33564-31-7), is a synthetic, fluorinated topical corticosteroid. It is classified as a Class I (superpotent) agent in the U.S. potency ranking system, placing it among the most potent topical corticosteroids available [1]. Its core mechanism involves binding to the glucocorticoid receptor (NR3C1), leading to the suppression of inflammatory mediators including cytokines and chemokines [2]. It is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, most notably moderate-to-severe plaque psoriasis [3].

Why In-Class Substitution of Diflorasone Requires Direct Comparative Evidence


Although multiple corticosteroids share the Class I 'superpotent' designation, this classification is a broad categorization influenced heavily by vehicle formulation and concentration, not a guarantee of therapeutic equivalence [1]. The U.S. potency chart itself demonstrates that the same active molecule (e.g., betamethasone dipropionate) can span four different potency classes depending on the formulation [2]. Consequently, generic substitution or therapeutic interchange within the superpotent class cannot be assumed safe or equally efficacious without direct, head-to-head clinical trial data. The evidence below delineates exactly where diflorasone diacetate has proven equivalence, superiority, or inferiority against its closest clinical competitors, enabling evidence-based procurement and formulary decisions.

Diflorasone Diacetate Quantitative Differentiation Evidence: Head-to-Head and Class-Comparable Data


Vasoconstrictor Potency Superiority Over Fluocinonide, Betamethasone Valerate, and Fluocinolone Acetonide

In a foundational vasoconstrictor assay using healthy human volunteers, diflorasone diacetate dissolved in 95% alcohol demonstrated greater vasoconstrictor potency than three established high-potency reference corticosteroids: fluocinonide, betamethasone 17-valerate, and fluocinolone acetonide [1]. While this assay predicts clinical anti-inflammatory efficacy, the absence of a precisely quantified relative potency ratio (e.g., ED50 fold-difference) limits the strength of this comparison to a qualitative rank-order superiority.

Vasoconstrictor Assay Topical Corticosteroid Potency Pharmacodynamics

Clinical Equivalence Demonstrated with Betamethasone Dipropionate Ointment 0.05% in Psoriasis

Two independent double-blind, randomized clinical trials have compared diflorasone diacetate 0.05% ointment against betamethasone dipropionate 0.05% ointment in patients with plaque psoriasis. In a 1993 study by Shupack et al. involving 44 patients with moderate-to-severe disease, no statistically significant differences were observed between the two treatments for erythema, scaling, induration, or the investigator's global evaluation after 1 or 2 weeks of twice-daily application [1]. An earlier 1982 study by Leibsohn in 100 patients with mild, moderate, or severe thick lesion psoriasis of varying chronicity also found no statistically significant differences between the two groups after 3 weeks of treatment [2]. These data establish that diflorasone diacetate ointment 0.05% offers clinically equivalent efficacy to betamethasone dipropionate ointment 0.05%, a direct comparator, supporting interchangeability on efficacy grounds alone.

Psoriasis Clinical Trial Betamethasone Dipropionate Head-to-Head Comparison

Inferiority to Flurandrenolide Tape and Clobetasol Propionate in Specific Subpopulations

The therapeutic ceiling of diflorasone diacetate ointment is revealed by two direct comparisons. First, in a 1998 investigator-blinded, bilateral paired-comparison study by Krueger et al., flurandrenolide tape (4 µg/cm² applied once daily) produced consistently greater clearing of psoriatic plaques across all endpoints (erythema, scaling, induration) compared to diflorasone diacetate ointment 0.05% applied twice daily [1]. Second, in a 1983 double-blind trial of 50 PUVA-resistant psoriatics by Rozman et al., clobetasol-17-propionate was favored significantly over diflorasone diacetate by physician global judgement, although the difference in therapeutic achievement between groups was statistically not significant [2]. The study concluded that diflorasone diacetate 'may be classified as one of the most effective skin corticosteroids, ranging just behind Clobetasol' [2].

Flurandrenolide Clobetasol Psoriasis Occlusion PUVA-resistant

Ranked Performance in Tazarotene Combination Therapy for Psoriasis

In a 12-week, multicenter, investigator-masked, randomized, parallel-group study involving more than 200 patients with stable plaque psoriasis, Green & Sadoff (2002) compared six commonly prescribed high- or mid-high-potency topical corticosteroids applied once daily in conjunction with tazarotene 0.1% gel [1]. Among the tested regimens, betamethasone dipropionate 0.05% cream (a mid-high-potency steroid) was the best-performing steroid overall. Diflorasone diacetate 0.05% ointment (a high-potency steroid) ranked third, behind betamethasone dipropionate cream and mometasone furoate 0.1% ointment [1]. The best-tolerated regimen and the optimal balance between efficacy and tolerability was achieved with tazarotene plus mometasone furoate 0.1% ointment, not with diflorasone [1].

Tazarotene Combination Therapy Psoriasis Corticosteroid Comparison

TARC/CCL17 Chemokine Suppression in Allergic Contact Dermatitis Models – A Differentiated Biochemical Profile

In a murine model of allergic contact dermatitis induced by dinitrochlorobenzene (DNCB), diflorasone diacetate demonstrated a specific pharmacodynamic effect not shared by all anti-inflammatory agents: it significantly reduced levels of the T-cell-attracting chemokine TARC (thymus and activation regulated chemokine; CCL17) in mouse ears [1]. In contrast, the PDE4 inhibitor cilomilast did not influence TARC levels in the same model, despite reducing RANTES (CCL5) levels comparably to diflorasone [1]. This differential effect on TARC/CCL17 suggests a distinct immunomodulatory profile for diflorasone diacetate that may be relevant in T-cell-mediated dermatoses. Note: Quantitative IC50 values for TARC inhibition are not publicly available, and comparable data for other topical corticosteroids (e.g., betamethasone, clobetasol) in this specific DNCB/TARC model have not been reported, limiting this to a class-level inference.

TARC CCL17 Allergic Contact Dermatitis Chemokine Pharmacodynamic Biomarker

Procurement-Driven Application Scenarios for Diflorasone Diacetate Based on Comparative Evidence


First-Line or Formulary Alternative in Moderate-to-Severe Plaque Psoriasis When Betamethasone Dipropionate Supply is Constrained

Based on two independent RCTs demonstrating no statistically significant difference in efficacy between diflorasone diacetate 0.05% ointment and betamethasone dipropionate 0.05% ointment [1], procurement teams can confidently source diflorasone diacetate as a therapeutic equivalent in the treatment of plaque psoriasis. This evidence supports formulary interchange when betamethasone dipropionate is unavailable, on backorder, or cost-disadvantaged, without anticipated loss of clinical efficacy for the patient population studied.

High-Potency Corticosteroid Research Standard in Vasoconstrictor and Pharmacodynamic Studies

Diflorasone diacetate's superior rank-order vasoconstrictor potency over fluocinonide and betamethasone valerate in human skin blanching assays [2] establishes it as a high-sensitivity positive control for preclinical or bioequivalence studies requiring robust glucocorticoid receptor activation. Its additional biochemical activity as a TARC/CCL17 suppressor in DNCB-induced dermatitis models [3] makes it a versatile tool compound for immunological research into T-cell-mediated skin inflammation.

Mid-Tier Corticosteroid in Tazarotene-Based Combination Protocols for Stable Plaque Psoriasis

In a direct multi-arm comparison of six corticosteroids used adjunctively with tazarotene 0.1% gel, diflorasone diacetate 0.05% ointment ranked third in overall efficacy behind betamethasone dipropionate cream and mometasone furoate ointment, but ahead of fluocinonide ointment and fluticasone propionate ointment [4]. This positions diflorasone diacetate as an acceptable mid-tier option in tazarotene combination protocols, particularly when first-choice agents are contraindicated. However, mometasone furoate 0.1% ointment demonstrated the optimal efficacy-tolerability balance and should be prioritized where tolerability is the primary concern [4].

Situations Requiring Less Than Maximal Superpotent Efficacy Where Safety Margins are Prioritized

The evidence hierarchy places clobetasol propionate and flurandrenolide tape at the apex of the superpotent class for efficacy in recalcitrant psoriasis [5]. Diflorasone diacetate, while also a Class I agent, has been shown to be less efficacious than these two alternatives in direct comparisons [5]. Clinicians and formulary managers may therefore select diflorasone diacetate for patients requiring high potency but for whom the maximal potency of clobetasol or occlusive flurandrenolide tape may pose an unacceptable risk of local or systemic side effects, representing a deliberate step-down within the superpotent tier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diflorasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.